

# Reaction Dynamics of Propargyl Radical with Phenyl and Benzyl Radicals: A Comparative Guide

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For researchers, scientists, and drug development professionals, understanding the intricate reaction dynamics of key radical species is paramount for modeling complex chemical systems, from combustion processes to the formation of polycyclic aromatic hydrocarbons (PAHs). This guide provides a detailed comparison of the reaction dynamics of the **propargyl radical** ( $C_3H_3$ ) with two important aromatic radicals: phenyl ( $C_6H_5$ ) and benzyl ( $C_7H_7$ ).

The recombination reactions of the resonantly stabilized **propargyl radical** with phenyl and benzyl radicals are crucial pathways in the molecular weight growth of hydrocarbons, leading to the formation of larger aromatic structures. While both reactions involve the interaction of a C<sub>3</sub> species with an aromatic radical, their dynamics, product distributions, and governing potential energy surfaces exhibit distinct characteristics. This guide synthesizes findings from experimental and theoretical investigations to offer a comparative overview of these two critical reactions.

# **Quantitative Data Comparison**

The following tables summarize the key quantitative data, including reaction rate constants and product branching ratios, derived from computational and experimental studies. These values are essential for kinetic modeling and for understanding the temperature and pressure dependence of the product formation.

Table 1: Phenyl Radical (C<sub>6</sub>H<sub>5</sub>) + **Propargyl Radical** (C<sub>3</sub>H<sub>3</sub>) Reaction



Temperatur e (K)	Pressure (Torr)	Product	Branching Ratio (%)	Method	Reference
300	4-10	3-phenyl-1- propyne & phenylallene	Dominant	Experimental (Time- resolved photoionizatio n mass spectrometry)	[1][2]
1000	4-10	Indene	Significant increase	Experimental (Time- resolved photoionizatio n mass spectrometry)	[1][2]
1000	4-10	С9Н7 + Н	Minor	Experimental (Time- resolved photoionizatio n mass spectrometry)	[1][2]
Combustion Relevant	High	Indene, Indenyl	Feasible products	Theoretical (CCSD(T)- F12/cc-pVTZ- f12//B3LYP/6- 311G**)	[3][4]

Table 2: Benzyl Radical (C7H7) + Propargyl Radical (C3H3) Reaction



Temperature (K)	Pressure (atm)	Dominant Product(s)	Method	Reference
>1500	0.001–100	1-methylene-2- indanyl radical	Theoretical (CASPT2/cc- pVTZ//B3LYP/6- 311G(d,p), RRKM/ME)	[5]
High T	Not specified	Naphthalene + H (from 1- methylene- indanyl decomposition)	Theoretical (CASPT2/cc- pVTZ//B3LYP/6- 311G(d,p))	[5]
Low T	Not specified	Naphthalene formation is a relevant pathway	Theoretical Review	[5]

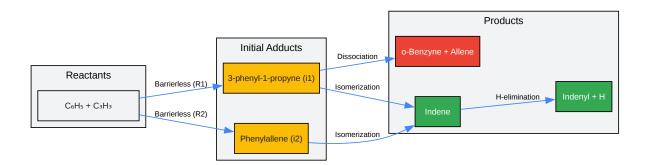
# **Reaction Pathways and Mechanisms**

The reaction between the **propargyl radical** and an aromatic radical proceeds through a complex potential energy surface (PES) involving the formation of initial adducts followed by isomerization and/or dissociation to various products. The dominant pathways are visualized below.

### **Phenyl + Propargyl Reaction Pathway**

The reaction of the phenyl radical with the **propargyl radical** can proceed through two primary barrierless addition channels, forming 3-phenyl-1-propyne and phenylallene. These initial adducts can then undergo isomerization to form more stable bicyclic structures like indene.





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Reaction pathway for Phenyl + Propargyl.

## **Benzyl + Propargyl Reaction Pathway**

The reaction between the benzyl and **propargyl radical**s is dominated by the addition of the **propargyl radical** to the alpha(CH<sub>2</sub>) site of the benzyl radical. This initial adduct can then undergo cyclization and subsequent hydrogen elimination to form naphthalene.



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Reaction pathway for Benzyl + Propargyl.

# **Experimental and Theoretical Methodologies**



A comprehensive understanding of these radical-radical reactions relies on a synergistic approach combining experimental and theoretical methods.

### **Experimental Protocols**

• Time-Resolved Multiplexed Photoionization Mass Spectrometry: This technique was employed to study the phenyl + propargyl reaction.[1][2] The experiment involves generating the radicals in a flow reactor and probing the reaction products as a function of time using photoionization coupled with mass spectrometry. This allows for the identification of different isomers and the determination of their branching fractions at various temperatures.[1][2] The radicals are typically produced by photolysis of suitable precursors.

#### **Theoretical and Computational Methods**

- Quantum Chemical Calculations: The potential energy surfaces for both reactions have been extensively investigated using high-level quantum chemical methods.[3][4][5] These include:
  - B3LYP (Becke, 3-parameter, Lee-Yang-Parr) density functional theory: Often used for geometry optimizations.[3][4][5]
  - CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples): A high-accuracy method for calculating single-point energies.[3][4]
  - CASPT2 (Complete Active Space Second-order Perturbation Theory): A multi-reference method suitable for describing electronic structures with significant diradical character, which is common in these reaction intermediates.[3][5]
- Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: These statistical theories are used to calculate reaction rate constants.
  - Variational Transition State Theory (VRC-TST): Employed for barrierless association reactions, which are characteristic of the initial steps in these radical-radical recombinations.[3][4]
  - RRKM/Master Equation (ME) Analysis: This approach is used to compute temperatureand pressure-dependent rate constants and product branching ratios by considering the



competition between isomerization, dissociation, and collisional stabilization of the energized adducts.[3][4][5]

# **Comparison and Concluding Remarks**

The reactions of the **propargyl radical** with phenyl and benzyl radicals, while both contributing to the growth of aromatic systems, display notable differences:

- Initial Adducts: The phenyl + propargyl reaction initially forms linear C<sub>9</sub>H<sub>8</sub> isomers (3-phenyl-1-propyne and phenylallene).[3] In contrast, the benzyl + propargyl reaction predominantly proceeds via addition to the benzylic carbon, leading to a C<sub>10</sub>H<sub>10</sub> adduct that readily cyclizes.
   [5]
- Primary Bicyclic Products: For the phenyl + propargyl system, the key bicyclic product is indene (a five-membered ring fused to a benzene ring).[1][2][3] The benzyl + propargyl reaction, however, is a significant pathway to naphthalene (two fused benzene rings), formed through the decomposition of methylene-indanyl radical intermediates.[5]
- Experimental vs. Theoretical Focus: The phenyl + propargyl reaction has been characterized by both experimental and theoretical studies, providing valuable benchmarks for theoretical models.[1][2] The study of the benzyl + propargyl reaction has, to date, been dominated by computational investigations.[5]

In conclusion, both reactions represent important avenues for the formation of polycyclic aromatic hydrocarbons. The specific nature of the aromatic radical, however, dictates the subsequent isomerization and stabilization pathways, leading to different primary bicyclic aromatic products. The data and mechanisms presented in this guide provide a foundation for researchers to incorporate these complex reaction dynamics into larger kinetic models of combustion and astrochemical environments.

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